molecular formula C13H12BFO3 B1437045 3-Benzyloxy-5-fluorophenylboronic acid CAS No. 850589-56-9

3-Benzyloxy-5-fluorophenylboronic acid

Cat. No.: B1437045
CAS No.: 850589-56-9
M. Wt: 246.04 g/mol
InChI Key: QQOFKMPPQQMUDH-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C₁₃H₁₂BFO₃ It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 3-position and a fluorine atom at the 5-position

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by binding to the active site of the enzyme. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, this compound can inhibit the activity of serine proteases by forming a reversible covalent bond with the serine residue in the active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no further increase in inhibition is observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys. The distribution of this compound can be influenced by its binding affinity to plasma proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in inhibiting enzyme activity and modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyloxy-5-fluorophenylboronic acid can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxy-5-fluorophenylboronic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(3-fluoro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFKMPPQQMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659379
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-56-9
Record name B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-phenylmethoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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